5-hydrazino-6H-1,2,4-oxadiazin-3-one
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Overview
Description
5-hydrazinyl-6H-1,2,4-oxadiazin-3-one is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazines. These compounds are known for their nonplanar, nonaromatic ring structures, which provide stability both thermodynamically and biochemically . This stability makes them useful structural motifs in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-6H-1,2,4-oxadiazin-3-one typically involves the cyclization of acyl hydrazides with appropriate reagents. One common method is the reaction of resin-bound aryl or hetero-aromatic acyl hydrazides with 2-substituted-2-bromoacetic acids and 4-nitrophenyl chloroformate, followed by treatment with diisopropylethylamine (DIEA). This leads to intramolecular cyclization reactions, producing the desired oxadiazinone scaffold .
Industrial Production Methods
Industrial production methods for 5-hydrazinyl-6H-1,2,4-oxadiazin-3-one are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scalability, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
5-hydrazinyl-6H-1,2,4-oxadiazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazoles.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents on the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazines, oxadiazoles, and reduced oxadiazine derivatives .
Scientific Research Applications
5-hydrazinyl-6H-1,2,4-oxadiazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a synthon for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in developing drugs for neurodegenerative disorders and cancer.
Industry: Utilized in the development of pesticides and growth regulators.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-6H-1,2,4-oxadiazin-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazin-5-one: Another oxadiazine derivative with similar structural features.
1,3,4-oxadiazol-2-one: A related compound known for its bioactivity and use as a serine hydrolase inhibitor.
Uniqueness
5-hydrazinyl-6H-1,2,4-oxadiazin-3-one is unique due to its specific hydrazinyl substitution, which imparts distinct chemical reactivity and biological activity compared to other oxadiazine derivatives .
Properties
Molecular Formula |
C3H6N4O2 |
---|---|
Molecular Weight |
130.11 g/mol |
IUPAC Name |
(5E)-5-hydrazinylidene-1,2,4-oxadiazinan-3-one |
InChI |
InChI=1S/C3H6N4O2/c4-6-2-1-9-7-3(8)5-2/h1,4H2,(H2,5,6,7,8) |
InChI Key |
CVLXIFRZGBIZMG-UHFFFAOYSA-N |
Isomeric SMILES |
C1/C(=N\N)/NC(=O)NO1 |
Canonical SMILES |
C1C(=NN)NC(=O)NO1 |
Origin of Product |
United States |
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